n-(4-methoxybenzyl)ethanamine

説明

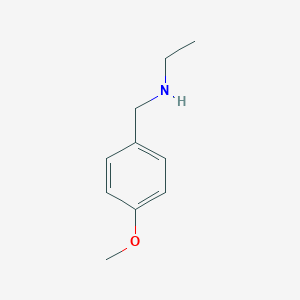

Structure

3D Structure

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGACMXWLAQEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177535 | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22993-76-6 | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022993766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22993-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(4-methoxybenzyl)ethanamine chemical properties

An In-depth Technical Guide to N-(4-methoxybenzyl)ethanamine: Properties, Synthesis, and Applications

Abstract

N-(4-methoxybenzyl)ethanamine is a secondary amine of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a methoxy-substituted aromatic ring and a secondary amine functional group, makes it a valuable intermediate for the synthesis of more complex molecules and a key structural motif in various biologically active compounds. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis via reductive amination, methods for its analytical characterization, and a discussion of its reactivity and applications. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the fundamental physicochemical properties of a compound are paramount before its use in any research or development setting.

Nomenclature and Identifiers:

-

IUPAC Name: N-[(4-methoxyphenyl)methyl]ethanamine[1]

-

Common Synonyms: N-Ethyl-4-methoxybenzylamine, N-Ethyl-p-methoxybenzylamine[1]

-

CAS Number: 22993-76-6[1]

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Molecular Weight: 165.23 g/mol [1]

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of N-(4-methoxybenzyl)ethanamine.

| Property | Value | Source(s) |

| Appearance | Pale yellow oil (predicted) | [2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Boiling Point | Not experimentally determined; predicted high | - |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, THF) | [3] |

| pKa (Predicted) | ~9.5-10.5 (typical for secondary amines) | [4] |

Synthesis and Purification

The most efficient and widely adopted method for synthesizing secondary amines like N-(4-methoxybenzyl)ethanamine is reductive amination . This cornerstone reaction in organic chemistry involves two key steps: the formation of an imine from an aldehyde and a primary amine, followed by the reduction of the imine to the target secondary amine.[3][5][6]

The Causality of Reductive Amination

The power of reductive amination lies in its control and versatility. Direct alkylation of a primary amine with an alkyl halide is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[5] Reductive amination elegantly circumvents this by forming a stable imine intermediate, which is then selectively reduced. The choice of reducing agent is critical and dictates the experimental setup.

-

Sodium Borohydride (NaBH₄): A robust and common reducing agent. However, it can also reduce the starting aldehyde. Therefore, a two-step, one-pot procedure is required: first, the imine is allowed to form, and only then is the NaBH₄ added.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent. Its reduced reactivity prevents it from significantly reducing the aldehyde, allowing for a true one-pot reaction where all reagents can be mixed from the start. It selectively reduces the protonated iminium ion, which is more electrophilic than the starting aldehyde.[3][5]

General Synthesis Pathway

The synthesis proceeds by reacting p-anisaldehyde (4-methoxybenzaldehyde) with ethylamine to form an intermediate imine, which is then reduced in situ.

Caption: General reaction scheme for the synthesis of N-(4-methoxybenzyl)ethanamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides two validated methods based on the choice of reducing agent.

Method A: Using Sodium Borohydride (Two-step, One-pot)

-

Imine Formation:

-

In a round-bottom flask, dissolve p-anisaldehyde (1.0 eq) in methanol (approx. 10 mL per mmol of aldehyde).

-

Add ethylamine (1.1 eq, typically as a solution in THF or water) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.[3]

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the borohydride.

-

Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC indicates the disappearance of the imine intermediate.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x volume).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Method B: Using Sodium Triacetoxyborohydride (True One-pot)

-

Reaction Setup:

-

In a round-bottom flask, combine p-anisaldehyde (1.0 eq), ethylamine (1.1 eq), and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Add molecular sieves or a catalytic amount of acetic acid to facilitate imine formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirring mixture.[3]

-

Stir at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Analytical Workflow

Caption: Standard analytical workflow for product validation.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~7.25 ppm (d, 2H): Aromatic protons ortho to the CH₂ group. ~6.88 ppm (d, 2H): Aromatic protons ortho to the OCH₃ group. ~3.80 ppm (s, 3H): Methoxy (OCH₃) protons. ~3.70 ppm (s, 2H): Benzyl (Ar-CH₂-N) protons. ~2.65 ppm (q, 2H): Methylene (N-CH₂-CH₃) protons. ~1.15 ppm (t, 3H): Methyl (CH₂-CH₃) protons. ~1.5-2.0 ppm (br s, 1H): N-H proton (may be broad and exchangeable with D₂O). |

| ¹³C NMR | ~159 ppm: Aromatic C attached to OCH₃. ~131 ppm: Quaternary aromatic C. ~129 ppm: Aromatic CH ortho to CH₂. ~114 ppm: Aromatic CH ortho to OCH₃. ~55 ppm: Methoxy (OCH₃) carbon. ~53 ppm: Benzyl (Ar-CH₂) carbon. ~45 ppm: Methylene (N-CH₂) carbon. ~15 ppm: Methyl (CH₃) carbon. |

| FT-IR | 3300-3400 cm⁻¹ (weak-medium): N-H stretch. 2950-2800 cm⁻¹ (strong): C-H sp³ stretches. ~1610, 1510 cm⁻¹ (strong): C=C aromatic ring stretches. ~1245 cm⁻¹ (strong): Ar-O-C asymmetric stretch. ~1170 cm⁻¹ (medium): C-N stretch. |

| Mass Spec (EI) | M⁺ at m/z = 165: Molecular ion. m/z = 121 (base peak): Loss of the ethylamine side chain, forming the stable 4-methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺. m/z = 136: Loss of the ethyl group [M-29]⁺. |

Reactivity and Potential Applications

N-(4-methoxybenzyl)ethanamine serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is centered around the nucleophilic secondary amine and the electron-rich aromatic ring.

-

Pharmaceutical Intermediate: The N-benzylamine scaffold is present in numerous therapeutic agents. The methoxy group can modulate pharmacokinetic properties like lipophilicity and metabolic stability. This structural motif is explored in compounds targeting the central nervous system, particularly as agonists or antagonists for serotonin (5-HT) receptors, which are implicated in psychiatric disorders like depression and schizophrenia.[10][11]

-

Synthetic Building Block: The secondary amine can be further functionalized through acylation, alkylation, or sulfonylation to build more complex molecular architectures.

-

Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines and alcohols. While this compound itself is the product, the stability and cleavage conditions of the PMB group are highly relevant in multi-step syntheses.

Safety and Handling

Based on safety data for structurally similar amines, N-(4-methoxybenzyl)ethanamine should be handled with care, assuming it possesses similar hazards.[12][13]

Hazard Profile:

| Hazard Class | GHS Statement | Precautionary Code(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection.[14] P302+P352, P305+P351+P338: IF ON SKIN/IN EYES rinse thoroughly.[14][15] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264, P270: Wash hands thoroughly after handling, do not eat/drink.[14] |

| Eye Damage | H318: Causes serious eye damage. | P310: Immediately call a POISON CENTER or doctor.[13] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[13] Store locked up.[14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Benchchem. (n.d.). Synthesis of N-(4-Methoxybenzyl)butan-1-amine via Reductive Amination. Retrieved from Benchchem website.[3]

-

ECHEMI. (n.d.). 4-Methoxy-N-methylbenzeneethanamine SDS. Retrieved from ECHEMI website.[15]

-

Fisher Scientific. (2025). Safety Data Sheet: Benzenemethanamine, 4-methoxy-. Retrieved from Fisher Scientific website.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from Thermo Fisher Scientific website.[12]

-

ChemicalBook. (2025). N-(4-Methoxybenzyl)-N-methylamine - Safety Data Sheet. Retrieved from ChemicalBook website.[14]

-

PubChem. (2025). Benzenemethanamine, N-ethyl-4-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]1]

-

Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Retrieved from Google Patents website.[16]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from ResearchGate.[17]

-

ChemicalBook. (2025). N-(4-Methoxybenzyl)-N-methylamine. Retrieved from ChemicalBook website.[18]

-

PubChem. (2025). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from The Royal Society of Chemistry website.[7]

-

Redalyc. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from Redalyc website.[19]

-

PubChem. (2025). 4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine. National Center for Biotechnology Information. Retrieved from [Link]]

-

ChemicalBook. (2022). Synthesis and Application of 4-methoxybenzylamine. Retrieved from ChemicalBook website.[8]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]5]

-

ChemicalBook. (2025). 4-Methoxybenzylamine - Safety Data Sheet. Retrieved from ChemicalBook website.[13]

-

CymitQuimica. (n.d.). CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine. Retrieved from CymitQuimica website.[20]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]6]

-

ChemicalBook. (n.d.). (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis. Retrieved from ChemicalBook website.[9]

-

Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Retrieved from Google Patents website.[21]

-

Chem-Impex. (n.d.). [2-(4-methoxyphenyl)ethyl]methylamine. Retrieved from Chem-Impex website.[2]

-

National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from NCBI website.[10]

-

National Center for Biotechnology Information. (2011). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Retrieved from NCBI website.[11]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from ResearchGate.[22]

-

ResearchGate. (2025). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Retrieved from ResearchGate.[23]

-

Wikipedia. (n.d.). 25I-NBOMe. Retrieved from Wikipedia website.[24]

-

ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine. Retrieved from ChemicalBook website.[4]

-

LJMU Research Online. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from LJMU Research Online.[25]

-

ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from ResearchGate.[26]

-

ChemicalBook. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR. Retrieved from ChemicalBook website.[27]

-

ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR. Retrieved from ChemicalBook website.[28]

Sources

- 1. Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 41851-59-6 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 9. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]

- 10. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]

- 14. N-(4-Methoxybenzyl)-N-methylamine - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. N-(4-Methoxybenzyl)-N-methylamine | 702-24-9 [chemicalbook.com]

- 19. redalyc.org [redalyc.org]

- 20. CAS 6298-96-0: 1-(4-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 21. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 25. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. (R)-(+)-1-(4-Methoxyphenyl)ethylamine(22038-86-4) 1H NMR [m.chemicalbook.com]

- 28. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to N-(4-methoxybenzyl)ethanamine: Synthesis, Characterization, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)ethanamine, a secondary amine with the CAS number 22993-76-6, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds.[1][2] Its structural motif, featuring a methoxy-substituted benzyl group attached to an ethylamine, is prevalent in numerous molecules of medicinal interest. This guide provides a comprehensive overview of N-(4-methoxybenzyl)ethanamine, including its chemical properties, a detailed synthesis protocol via reductive amination, in-depth analytical characterization, and a discussion of its applications in the field of drug discovery and development.

Physicochemical Properties and Identifiers

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and synthesis. The key identifiers and physicochemical properties of N-(4-methoxybenzyl)ethanamine are summarized below.

| Property | Value | Source |

| CAS Number | 22993-76-6 | [1][2][3] |

| Molecular Formula | C10H15NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]ethanamine | [2] |

| Synonyms | N-Ethyl-4-methoxybenzylamine, Benzenemethanamine, N-ethyl-4-methoxy- | [2] |

| Appearance | Solid (may also be available as an oil) | [3] |

| Purity | Typically >97% | [3] |

Synthesis of N-(4-methoxybenzyl)ethanamine via Reductive Amination

The most common and efficient method for the synthesis of N-(4-methoxybenzyl)ethanamine is the reductive amination of 4-methoxybenzaldehyde with ethylamine.[4][5][6][7] This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination workflow for N-(4-methoxybenzyl)ethanamine synthesis.

Step-by-Step Experimental Protocol

Materials:

-

4-Methoxybenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Addition: To the stirred solution, add a molar equivalent of ethylamine solution dropwise at room temperature. The reaction mixture may be cooled in an ice bath to control any potential exotherm.

-

Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add sodium borohydride in small portions. The addition should be slow to control the evolution of hydrogen gas. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reducing agent.[4]

-

Quenching and Extraction: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

-

Workup: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-(4-methoxybenzyl)ethanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product of high purity.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-methoxybenzyl)ethanamine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The aromatic protons of the 4-methoxyphenyl group typically appear as two doublets in the range of δ 6.8-7.3 ppm. The singlet for the methoxy group protons is expected around δ 3.8 ppm. The benzylic protons will appear as a singlet at approximately δ 3.7 ppm, and the ethyl group protons will show a quartet (CH2) and a triplet (CH3) in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon will be around δ 55 ppm. The benzylic carbon and the carbons of the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of N-(4-methoxybenzyl)ethanamine will exhibit characteristic absorption bands corresponding to the functional groups present.[2]

-

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine N-H stretching vibration.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the range of 1230-1270 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-(4-methoxybenzyl)ethanamine (m/z = 165.23).

-

Fragmentation Pattern: Common fragmentation pathways include the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-methoxybenzyl cation (m/z = 121).

Applications in Drug Development

N-(4-methoxybenzyl)ethanamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of psychoactive compounds and potential therapeutics for neurological disorders.

Synthesis of NBOMe Compounds

A significant application of N-(4-methoxybenzyl)ethanamine is in the synthesis of the NBOMe class of potent psychedelic drugs.[8][9] For instance, it can be used as a precursor to synthesize compounds like 25I-NBOMe, which are highly potent agonists of the serotonin 5-HT2A receptor.[8] The N-(4-methoxybenzyl) moiety is a key structural feature that imparts high affinity and efficacy at this receptor.

Caption: Synthetic pathway from N-(4-methoxybenzyl)ethanamine to NBOMe derivatives.

Neurotransmitter Research and Therapeutics

The structural similarity of N-(4-methoxybenzyl)ethanamine to endogenous neurotransmitters like dopamine and serotonin makes it and its derivatives valuable tools in neuroscience research.[10] By modifying the core structure, researchers can develop selective ligands for various neurotransmitter receptors and transporters. This allows for the investigation of the roles of these systems in normal brain function and in pathological conditions such as depression, anxiety, and schizophrenia. Furthermore, related N-benzylamine derivatives are being explored for their potential as therapeutic agents for a range of neurological and psychiatric disorders.

Conclusion

N-(4-methoxybenzyl)ethanamine is a versatile and important chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis via reductive amination, coupled with its utility as a building block for complex, pharmacologically active molecules, ensures its continued relevance in the scientific community. A thorough understanding of its synthesis, characterization, and applications is crucial for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Shevyrin, V. A., et al. "Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof." Journal of Mass Spectrometry 51.10 (2016): 969-979. [Link]

-

PubChem. Benzenemethanamine, N-ethyl-4-methoxy-. [Link]

-

PubChem. 4-Methoxybenzylamine. [Link]

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. [Link]

-

LSD and Psychonautics Wiki. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

-

PubChem. (R)-1-(4-Methoxyphenyl)ethylamine. [Link]

-

PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link]

-

National Institute of Justice. Vapor phase GC-IR identification of regioisomeric N-methoxybenzyl-4-substituted-2, 5-dimethoxyphenethylamines (NBOMe). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

-

L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. [Link]

-

Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Chem-Impex. [2-(4-methoxyphenyl)ethyl]methylamine. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

NIST WebBook. Benzenamine, 4-methoxy-. [Link]

-

Wikipedia. 25I-NBOMe. [Link]

Sources

- 1. Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzeneethanamine, 4-methoxy- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 6. gctlc.org [gctlc.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

N-(4-methoxybenzyl)ethanamine: A Technical Guide for Scientific Professionals

An In-depth Examination of a Key Synthetic Intermediate

Abstract

N-(4-methoxybenzyl)ethanamine is a secondary amine that serves as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its structural features, combining a reactive secondary amine with a methoxy-substituted aromatic ring, make it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, established synthesis protocols, key applications, and essential safety information, tailored for researchers, chemists, and professionals in drug development.

Introduction and Core Attributes

N-(4-methoxybenzyl)ethanamine, also known as N-Ethyl-4-methoxybenzylamine, belongs to the class of aralkylamines. Its significance lies in its utility as a precursor and building block in the synthesis of a wide range of organic compounds. The presence of the 4-methoxybenzyl group (often abbreviated as PMB or MPM) is particularly noteworthy. This group can function as a protecting group for the amine, which can be cleaved under specific oxidative or acidic conditions, a strategy frequently employed in multi-step organic syntheses. Furthermore, the overall structure is a common scaffold found in molecules designed to interact with biological targets.

Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of N-(4-methoxybenzyl)ethanamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| CAS Number | 22993-76-6 | [1][2] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]ethanamine | [1] |

| Physical Form | Solid or Oil | [2][3] |

| Purity | Typically ≥97% | [2] |

| InChI Key | SYGACMXWLAQEPN-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCNCC1=CC=C(C=C1)OC | [1] |

Molecular Structure

The structure of N-(4-methoxybenzyl)ethanamine consists of an ethyl group and a 4-methoxybenzyl group attached to a central nitrogen atom.

Caption: 2D structure of N-(4-methoxybenzyl)ethanamine.

Synthesis Protocols

The most common and reliable method for synthesizing N-(4-methoxybenzyl)ethanamine is through reductive amination. This process involves the reaction of an aldehyde (p-anisaldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reductive Amination Workflow

Caption: Workflow for synthesis via reductive amination.

Step-by-Step Experimental Protocol

The following protocol is a validated procedure for the synthesis of N-(4-methoxybenzyl)ethanamine.[3]

-

Reaction Setup : In a suitable reaction vessel under a nitrogen atmosphere, combine p-anisaldehyde (1.0 eq), ethylamine (2.0 M solution in THF, 1.5 eq), and 1,2-dichloroethane as the solvent.

-

Catalysis : Add glacial acetic acid (1.5 eq) to the mixture.

-

Imine Formation : Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Reduction : Cool the mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to control the reaction rate.

-

Reaction Completion : Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up : Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Dilute the residue with an alkaline solution (e.g., 1M NaOH) until the solution is slightly basic.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Washing & Drying : Combine the organic phases and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification : Purify the resulting crude oil via silica gel column chromatography to afford the final product.[3]

Applications in Research and Development

The utility of N-(4-methoxybenzyl)ethanamine and its analogs stems from their role as intermediates in synthesizing more complex molecules, particularly in the pharmaceutical industry.

Pharmaceutical Scaffolding

This compound serves as a key building block for various therapeutic candidates. The N-benzyl group is a common feature in molecules designed to interact with receptors in the central nervous system. For example, derivatives of N-benzylphenethylamines are potent agonists for serotonin 5-HT₂ₐ receptors, which are implicated in various neuropsychiatric conditions.[4][5][6] The synthesis of these complex molecules often involves coupling a substituted phenethylamine core with a benzylamine derivative like N-(4-methoxybenzyl)ethanamine through reductive alkylation.[5]

Role as a Protecting Group

In multi-step organic synthesis, protecting a reactive amine group is often necessary. The 4-methoxybenzyl (PMB) group attached to the nitrogen in this compound can serve this purpose effectively. It is stable to a variety of reaction conditions but can be removed when needed, making it a valuable tool for synthetic chemists.

Precursor for Bioactive Molecules

Research has shown that N-benzyl derivatives can significantly enhance the binding affinity of certain compounds to their biological targets. For instance, the addition of an N-(2-methoxybenzyl) group to the 2C-I phenethylamine scaffold resulted in a 17-fold increase in binding affinity at the human 5-HT₂ₐ receptor.[5] This highlights the importance of the N-benzyl structural motif in drug design and the role of compounds like N-(4-methoxybenzyl)ethanamine as precursors for creating these potent molecules.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount. N-(4-methoxybenzyl)ethanamine is considered hazardous.

-

Hazard Statements : Causes skin irritation (H315) and serious eye irritation (H319).[7] Some suppliers also list it as causing severe skin burns and eye damage.[8][9]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection : Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection : Wear compatible chemical-resistant gloves.

-

Skin and Body Protection : Wear a laboratory coat.

First Aid Measures

-

If on Skin : Immediately wash with plenty of water. If skin irritation occurs, seek medical attention.[7] For severe exposure, take off all contaminated clothing and rinse skin with water.[8]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[7][8]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7][8]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[8][9][10]

Conclusion

N-(4-methoxybenzyl)ethanamine is a fundamentally important chemical intermediate with significant applications in synthetic organic chemistry, particularly in the development of pharmaceutically active compounds. Its straightforward synthesis via reductive amination, coupled with the versatile reactivity of its secondary amine and the properties of the 4-methoxybenzyl group, ensures its continued relevance in research and development laboratories. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist utilizing this compound in their work.

References

-

Benzenemethanamine, N-ethyl-4-methoxy- . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing . National Center for Biotechnology Information. Available from: [Link]

-

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine . National Center for Biotechnology Information. Available from: [Link]

-

N-(2-methoxybenzyl)ethanamine (25I-NBOMe) . LJMU Research Online. Available from: [Link]

-

25I-NBOMe . Wikipedia. Available from: [Link]

Sources

- 1. Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxybenzyl)ethanamine | 22993-76-6 [sigmaaldrich.com]

- 3. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. N-(4-Methoxybenzyl)-N-methylamine - Safety Data Sheet [chemicalbook.com]

n-(4-methoxybenzyl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)ethanamine

Introduction

N-(4-methoxybenzyl)ethanamine, a secondary amine featuring a methoxy-substituted benzyl group, serves as a valuable building block in organic synthesis. Its structure is foundational in the development of various chemical entities, particularly within medicinal chemistry and materials science. While multiple synthetic strategies can be envisioned for its preparation, the most prevalent and efficient method employed is reductive amination. This approach is favored for its high selectivity, operational simplicity, and the avoidance of common issues like over-alkylation that plague alternative methods.[1]

This guide provides a comprehensive overview of the core synthesis pathway for N-(4-methoxybenzyl)ethanamine, focusing on the principles of reductive amination. It details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses the critical parameters that influence the reaction's success, tailored for researchers and professionals in drug development.

Core Synthesis Pathway: Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds.[2][3] The process typically occurs in a single reaction vessel ("one-pot") and involves two key stages: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the immediate reduction of this imine to the target amine.[4][5]

For the synthesis of N-(4-methoxybenzyl)ethanamine, the reaction proceeds between p-anisaldehyde (4-methoxybenzaldehyde) and ethylamine.

Reaction Mechanism

The causality of the reductive amination process is a sequence of well-understood chemical transformations:

-

Nucleophilic Attack: The synthesis begins with the nucleophilic ethylamine attacking the electrophilic carbonyl carbon of p-anisaldehyde.

-

Hemiaminal Formation: This attack forms an unstable hemiaminal (or carbinolamine) intermediate.

-

Dehydration to Imine: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water results in the formation of a protonated imine, known as an iminium ion, which then deprotonates to form the stable Schiff base (imine) intermediate. The use of a mild acid catalyst is often crucial for accelerating this dehydration step.[6]

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final product, N-(4-methoxybenzyl)ethanamine.[1] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine.[1][5]

Experimental Protocol and Key Parameter Analysis

The following protocol is a validated, self-contained procedure for the synthesis of N-(4-methoxybenzyl)ethanamine, derived from established methodologies.[7] The choice of reagents and conditions is critical for ensuring a high yield and purity.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose |

| p-Anisaldehyde | C₈H₈O₂ | 136.15 | Carbonyl precursor |

| Ethylamine (2.0 M in THF) | C₂H₅NH₂ | 45.08 | Amine source |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous reaction solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalyst for imine formation |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | Selective reducing agent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | For basic work-up |

| Diethyl Ether / Ethyl Acetate | (C₂H₅)₂O / C₄H₈O₂ | - | Extraction solvent |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | Stationary phase for chromatography |

Causality in Reagent Selection

-

Solvent (DCE): 1,2-Dichloroethane is an excellent choice as it is an aprotic solvent that effectively solubilizes the reactants without interfering with the reducing agent. Methanol is another viable option.[6]

-

Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the preferred reducing agent for one-pot reductive aminations.[7] It is less reactive than sodium borohydride (NaBH₄), meaning it will not readily reduce the starting aldehyde. Its reactivity is enhanced under the mildly acidic conditions used for imine formation, allowing it to selectively target and reduce the intermediate iminium ion as it forms.[1][5] This selectivity is paramount to the success of a one-pot protocol.

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, combine p-anisaldehyde (1.0 eq), ethylamine (1.5 eq, 2.0 M solution in THF), and 1,2-dichloroethane as the solvent. Add glacial acetic acid (1.5 eq).[7]

-

Imine Formation: Stir the reaction mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, controlling any potential exotherm. Once the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.[7]

-

Work-up: Upon completion (monitored by TLC), concentrate the mixture under reduced pressure. Dilute the residue with a basic solution (e.g., 1M NaOH) to neutralize the acetic acid and deprotonate any amine salts. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.[6][7]

-

Isolation and Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.[7][8] Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil is then purified by silica gel column chromatography to afford the final product. A typical elution system might start with dichloromethane and gradually increase the polarity with methanol.[7]

Yield and Purity

This protocol can be expected to produce N-(4-methoxybenzyl)ethanamine in good yield. A reported synthesis using this specific methodology achieved a 59% yield after purification.[7] The purity of the final product should be assessed using standard analytical techniques.

Product Characterization

The identity and purity of the synthesized N-(4-methoxybenzyl)ethanamine must be confirmed through spectroscopic analysis.

| Property | Data | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [9] |

| Molecular Weight | 165.23 g/mol | [9] |

| Appearance | Oil or Solid | [7] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]ethanamine | [9] |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet around 3.8 ppm), the benzylic methylene protons (a singlet), and the aromatic protons of the para-substituted ring (two doublets).[10]

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for all 10 carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands include an N-H stretch for the secondary amine, C-H stretches (aliphatic and aromatic), and a prominent C-O stretch for the methoxy ether group.[9][11]

Alternative Synthesis Pathway: A Critical Evaluation

An alternative route to N-(4-methoxybenzyl)ethanamine is the direct N-alkylation of 4-methoxybenzylamine with an ethyl halide (e.g., ethyl iodide). However, this method is generally less desirable for several reasons:

-

Over-alkylation: The primary amine starting material can react with the ethyl halide, but so can the desired secondary amine product. This leads to the formation of a tertiary amine byproduct, N-ethyl-N-(4-methoxybenzyl)ethanamine, and potentially even a quaternary ammonium salt.

-

Purification Challenges: Separating the desired secondary amine from the starting primary amine and the over-alkylated tertiary amine can be difficult, often resulting in lower isolated yields.[1]

Reductive amination elegantly circumvents this problem because an imine can only form once on a primary amine, making the reaction inherently more controllable for producing secondary amines.[1]

Conclusion

The synthesis of N-(4-methoxybenzyl)ethanamine is most effectively and reliably achieved through a one-pot reductive amination of p-anisaldehyde with ethylamine. The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is critical to the success of the reaction, allowing for high selectivity and operational simplicity. This pathway provides a robust and validated method for researchers and drug development professionals to access this important chemical intermediate with good yield and high purity.

References

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community (GCTLC). Available from: [Link]

-

Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Available from: [Link]

-

Reductive Amination. YouTube. Available from: [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available from: [Link]

-

Supplementary Material. The Royal Society of Chemistry. Available from: [Link]

-

Benzenemethanamine, N-ethyl-4-methoxy-. PubChem, National Library of Medicine. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Benzenemethanamine, 4-methoxy-. NIST WebBook. Available from: [Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

-

4-Methoxy-alpha-methyl-N-(phenylmethyl)benzeneethanamine. PubChem, National Library of Medicine. Available from: [Link]

-

N-(4-methoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines. Scirp.org. Available from: [Link]

-

Reductive Amination Reaction. OpenBU, Boston University. Available from: [Link]

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Googleapis.com.

- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

-

25I-NBOMe. Wikipedia. Available from: [Link]

-

1-(4-Methoxyphenyl)ethanamine. PubChem, National Library of Medicine. Available from: [Link]

-

Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available from: [Link]

- Preparation method of chiral amine compound. Google Patents.

-

N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. Available from: [Link]

-

25C-NBOMe. Wikipedia. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. DSpace [open.bu.edu]

- 6. youtube.com [youtube.com]

- 7. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Benzenemethanamine, 4-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to N-[(4-methoxyphenyl)methyl]ethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(4-methoxyphenyl)methyl]ethanamine is a secondary amine that serves as a valuable building block in organic synthesis and holds significant potential in the field of medicinal chemistry. Its structure, featuring a 4-methoxybenzyl group attached to an ethylamine moiety, makes it a key intermediate in the synthesis of various complex molecules and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. N-[(4-methoxyphenyl)methyl]ethanamine is known by several names, and a clear understanding of its nomenclature is essential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of N-[(4-methoxyphenyl)methyl]ethanamine is critical for its handling, application in reactions, and for the characterization of its derivatives.

Table 1: Physicochemical Properties of N-[(4-methoxyphenyl)methyl]ethanamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Light brown oil | [3] |

| Boiling Point | 244 °C | [4] |

| Density | 0.9903 g/cm³ (at 20 °C) | [4] |

| Refractive Index | 1.5195 (at 20 °C, 589.3 nm) | [4] |

| Solubility | Soluble in ether and methanol. | [4] |

| pKa (Predicted) | 10.17 ± 0.10 | [2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of N-[(4-methoxyphenyl)methyl]ethanamine.

-

¹H NMR Spectrum: The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum confirms the structure of N-Ethyl-4-methoxybenzylamine.[5]

-

¹³C NMR, IR, and Mass Spectrometry: While specific, publicly available spectra for N-[(4-methoxyphenyl)methyl]ethanamine are not readily found, data from closely related analogs such as (R)-1-(4-methoxyphenyl)ethylamine and general knowledge of functional group frequencies provide expected spectral characteristics.[6][7][8]

-

¹³C NMR: Expected signals would include those for the methoxy carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the benzylic methylene carbon, the N-ethyl methylene carbon, and the N-ethyl methyl carbon.

-

IR Spectroscopy: Key vibrational bands would be expected for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (for the methoxy group).[9]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage at the benzylic position and loss of the ethyl group.[10]

-

Synthesis Methodology: Reductive Amination

A common and efficient method for the synthesis of N-[(4-methoxyphenyl)methyl]ethanamine is the reductive amination of 4-methoxybenzaldehyde (anisaldehyde) with ethylamine. This one-pot reaction proceeds through an imine intermediate which is then reduced to the final secondary amine.

Rationale for Method Selection

Reductive amination is a widely used transformation in organic synthesis due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. The use of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-[(4-methoxyphenyl)methyl]ethanamine.

Materials:

-

4-Methoxybenzaldehyde (anisaldehyde)

-

Ethylamine (2.0 M solution in THF)

-

1,2-Dichloroethane

-

Glacial Acetic Acid

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

-

Triethylamine

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane, add ethylamine (1.5 eq) under a nitrogen atmosphere.

-

Add glacial acetic acid (1.5 eq) to the mixture and stir at room temperature for 30 minutes. The formation of the imine intermediate is catalyzed by the acid.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.[3]

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Dilute the residue with an aqueous solution of sodium hydroxide to make it slightly alkaline.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine) to afford the pure N-[(4-methoxyphenyl)methyl]ethanamine as an oil.[3]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of N-[(4-methoxyphenyl)methyl]ethanamine.

Applications in Research and Drug Development

The N-benzylphenethylamine scaffold, to which N-[(4-methoxyphenyl)methyl]ethanamine belongs, is a privileged structure in medicinal chemistry, particularly in the realm of neuroscience. Derivatives of this class are known to be potent agonists of serotonin receptors, especially the 5-HT₂A subtype.[11]

Serotonin 5-HT₂A Receptor Modulation

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that is widely expressed in the central nervous system and is implicated in a variety of physiological and pathological processes, including mood, cognition, and perception.[2][3] The hallucinogenic effects of classic psychedelics like LSD and psilocybin are primarily mediated through their agonist activity at the 5-HT₂A receptor.[4]

The N-benzyl group in compounds like N-[(4-methoxyphenyl)methyl]ethanamine has been shown to significantly increase the binding affinity and potency at the 5-HT₂A receptor compared to their N-unsubstituted phenethylamine counterparts.[5][11] This makes N-[(4-methoxyphenyl)methyl]ethanamine a valuable starting point for the design and synthesis of novel 5-HT₂A receptor ligands for research purposes, such as probing receptor structure and function, and for the potential development of therapeutics for psychiatric and neurological disorders.

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like a derivative of N-[(4-methoxyphenyl)methyl]ethanamine initiates a downstream signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2][4] This signaling pathway ultimately leads to various cellular responses.

Caption: Simplified 5-HT₂A receptor signaling pathway activated by N-benzylphenethylamine agonists.

Use as a Synthetic Intermediate

Beyond its direct pharmacological interest, N-[(4-methoxyphenyl)methyl]ethanamine is a versatile intermediate in multi-step syntheses. The secondary amine functionality can be further elaborated to introduce a wide range of substituents, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, related 4-methoxybenzylamine has been used as a raw material in the synthesis of Avanafil, a PDE-5 inhibitor.[12] While direct use of the title compound in marketed drugs is not widely documented, its structural motifs are present in various research compounds and patented chemical entities. For example, a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is a key intermediate in the synthesis of the anti-asthma drug (R,R)-formoterol.[13]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling N-[(4-methoxyphenyl)methyl]ethanamine.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N-[(4-methoxyphenyl)methyl]ethanamine is a chemical compound with significant utility for researchers in organic synthesis and drug discovery. Its straightforward synthesis and its privileged N-benzylphenethylamine scaffold make it an attractive starting material for the development of novel molecules, particularly those targeting the serotonin 5-HT₂A receptor. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is crucial for its effective and safe use in a research and development setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 296018, Benzenemethanamine, N-ethyl-4-methoxy-. Retrieved from [Link].

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current topics in behavioral neurosciences, 32, 283–311. [Link]

-

González-Maeso, J., Weisstaub, N. V., Zhou, M., Chan, P., Ivic, L., Ang, R., Lira, A., Bradley-Moore, M., Ge, Y., Zhou, T., Sealfon, S. C., & Gingrich, J. A. (2007). Hallucinogens recruit specific cortical 5-HT(2A) receptor-mediated signaling pathways to affect behavior. Neuron, 53(3), 439–452. [Link]

-

Wikipedia. 5-HT2A receptor. Retrieved from [Link].

-

National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link].

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

-

Toro-Sazo, M., Brea, J., Loza, M. I., Cimadevila, M., & Cassels, B. K. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PloS one, 14(1), e0209804. [Link]

- Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

MDPI. (2021). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 26(11), 3321. [Link]

-

ResearchGate. (2016). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 641449, (R)-1-(4-Methoxyphenyl)ethylamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine. Retrieved from [Link].

- ResearchGate. (2015). Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA)

-

NIST. Benzeneethanamine, 4-methoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link] (accessed Jan 8, 2026).

-

de Oliveira, A. M., de Souza, L. M., de P. Emerenciano, V., & de Andrade, J. B. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of chromatography. A, 1634, 461657. [Link]

-

Bis(4-methoxybenzyl)amine Synthesis: Methods and Quality Assurance for Buyers. (n.d.). Retrieved from [Link].

-

SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link].

-

ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link].

-

Doc Brown's Chemistry. Infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link].

-

Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link].

-

SpectraBase. N-[1-(4-methoxyphenyl)ethyl]-N-methylamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link].

-

MD Topology. (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link].

Sources

- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 641449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-(-)-1-(4-Methoxyphenyl)ethylamine(41851-59-6) 13C NMR [m.chemicalbook.com]

- 8. 1-(4-Methoxyphenyl)ethanamine | C9H13NO | CID 238181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 13. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-methoxybenzyl)ethanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methoxybenzyl)ethanamine, also known as N-ethyl-4-methoxybenzylamine, is a secondary amine that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a methoxy-substituted benzyl group attached to an ethylamine moiety, imparts specific physicochemical properties that make it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-methoxybenzyl)ethanamine, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug discovery and development.

Physicochemical Characteristics

N-(4-methoxybenzyl)ethanamine is typically a light brown oil at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H15NO | [2][3] |

| Molecular Weight | 165.23 g/mol | [2] |

| CAS Number | 22993-76-6 | [2][3] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]ethanamine | [2] |

| Synonyms | N-Ethyl-4-methoxybenzylamine, N-Ethyl-p-methoxybenzylamine | [2][4] |

| Appearance | Light Brown Oil | [1][3] |

| Boiling Point | 244 °C | |

| Solubility | Soluble in ether and methanol.[3] | [3] |

| pKa | 10.17 ± 0.10 (Predicted) | [3] |

Synthesis of N-(4-methoxybenzyl)ethanamine via Reductive Amination

A common and efficient method for the synthesis of N-(4-methoxybenzyl)ethanamine is the reductive amination of p-anisaldehyde with ethylamine.[1][5] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(4-methoxybenzyl)ethanamine:[1][5]

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), combine p-anisaldehyde (1 equivalent) and a solution of ethylamine (typically a 2.0 M solution in THF, 1.5 equivalents) in a solvent such as 1,2-dichloroethane.

-

Imine Formation: To this mixture, add glacial acetic acid (1.5 equivalents). Stir the reaction mixture at room temperature for approximately 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), portion-wise to control the reaction temperature.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring overnight to ensure complete reduction of the imine.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with an alkaline solution (e.g., 10% NaOH) to neutralize the acetic acid and deprotonate the amine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether. Combine the organic phases.

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine to remove any remaining impurities. Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Concentrate the dried organic solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography. A typical elution system involves a gradient of methanol in dichloromethane, followed by the addition of a small percentage of triethylamine to prevent the amine from streaking on the column.[1][5] The final product, N-(4-methoxybenzyl)ethanamine, is obtained as an oil.[1][5]

Sources

- 1. N-Ethyl-4-methoxybenzylamine | 22993-76-6 [chemicalbook.com]

- 2. Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. parchem.com [parchem.com]

- 5. N-Ethyl-4-methoxybenzylamine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N-(4-methoxybenzyl)ethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

N-(4-methoxybenzyl)ethanamine, a secondary amine of significant interest in organic synthesis, serves as a crucial building block in the construction of more complex molecular architectures. Its structure, featuring a methoxy-substituted benzyl group appended to an ethylamine moiety, imparts a unique combination of steric and electronic properties that render it a valuable intermediate in various chemical transformations. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and key applications, with a particular focus on its role in medicinal chemistry and drug discovery. The strategic placement of the methoxy group on the aromatic ring influences the reactivity of the molecule, making it a versatile scaffold for the development of novel compounds with potential therapeutic applications.

I. Synthesis of N-(4-methoxybenzyl)ethanamine: A Focus on Reductive Amination

The most prevalent and efficient method for the synthesis of N-(4-methoxybenzyl)ethanamine is the reductive amination of p-anisaldehyde with ethylamine.[1][2][3] This one-pot reaction is highly favored for its operational simplicity and generally good yields.[1][2] The reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[1][2][4]

The Causality Behind Experimental Choices in Reductive Amination

The choice of reducing agent is a critical parameter in reductive amination, as it must selectively reduce the imine in the presence of the starting aldehyde. Two commonly employed and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Sodium Borohydride (NaBH₄): A stronger reducing agent, NaBH₄ is typically added after the initial formation of the imine to prevent the undesired reduction of the starting aldehyde to the corresponding alcohol.[1] The reaction is often carried out in a protic solvent like methanol.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This milder and more selective reducing agent can be added directly to the mixture of the aldehyde and amine at the beginning of the reaction. Its reduced reactivity allows for the selective reduction of the iminium ion as it is formed, minimizing side reactions.[4]

The general mechanism involves the nucleophilic attack of the ethylamine on the carbonyl carbon of p-anisaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine (iminium ion), which is then reduced by the hydride reagent.[1][4]

Experimental Protocol: Synthesis via Reductive Amination with Sodium Borohydride

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(4-methoxybenzyl)ethanamine using sodium borohydride.

Materials:

-

p-Anisaldehyde

-

Ethylamine (70% solution in water)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1.0 eq) in methanol. To this solution, add ethylamine (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction Completion and Quenching: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water.

-